molecular formula C15H13BrN2O B4724058 N-(2-bromophenyl)-1-indolinecarboxamide

N-(2-bromophenyl)-1-indolinecarboxamide

Cat. No.: B4724058
M. Wt: 317.18 g/mol
InChI Key: OLSVGOFHJSUQIS-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-indolinecarboxamide: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Properties

IUPAC Name

N-(2-bromophenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-12-6-2-3-7-13(12)17-15(19)18-10-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSVGOFHJSUQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-1-indolinecarboxamide typically involves the reaction of 2-bromoaniline with indoline-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-bromophenyl)-1-indolinecarboxamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products:

    Substitution: Formation of azides, nitriles, or substituted amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-1-indolinecarboxamide is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives, including this compound, have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Medicine: The compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer, due to its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-1-indolinecarboxamide
  • N-(2-fluorophenyl)-1-indolinecarboxamide
  • N-(2-iodophenyl)-1-indolinecarboxamide

Comparison: N-(2-bromophenyl)-1-indolinecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The size and electronegativity of the bromine atom can affect the compound’s binding affinity to biological targets and its overall stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromophenyl)-1-indolinecarboxamide
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